molecular formula C9H16N2 B13835180 2-[Cyclopentyl(ethyl)amino]acetonitrile

2-[Cyclopentyl(ethyl)amino]acetonitrile

Cat. No.: B13835180
M. Wt: 152.24 g/mol
InChI Key: LMAVMANAQIIWKK-UHFFFAOYSA-N
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Description

2-[Cyclopentyl(ethyl)amino]acetonitrile is a nitrile-based organic compound of interest in chemical and pharmaceutical research. Aminoacetonitrile derivatives are valuable as synthetic intermediates and building blocks in organic synthesis . The cyclopentyl and ethyl alkyl groups attached to the amine nitrogen can influence the compound's lipophilicity and steric properties, which may be explored in the design and development of new molecules . This compound is related to other researched nitriles and cyclopentyl-containing structures, which are often investigated for their potential biological activities . As a versatile scaffold, it can be utilized in various chemical transformations, including hydrolysis, reduction, and cyclization reactions, to create more complex molecular architectures. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-[cyclopentyl(ethyl)amino]acetonitrile

InChI

InChI=1S/C9H16N2/c1-2-11(8-7-10)9-5-3-4-6-9/h9H,2-6,8H2,1H3

InChI Key

LMAVMANAQIIWKK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)C1CCCC1

Origin of Product

United States

Reactivity and Transformation of 2 Cyclopentyl Ethyl Amino Acetonitrile

Chemical Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This feature makes it susceptible to a range of chemical reactions, including hydrolysis, reduction, and nucleophilic addition.

Hydrolytic Transformations to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in 2-[Cyclopentyl(ethyl)amino]acetonitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. This process typically occurs under acidic or basic conditions. The hydrolysis of aminonitriles like aminoacetonitrile (B1212223) can proceed through a glycinamide (B1583983) intermediate to form glycine (B1666218). researchgate.net

Under partial hydrolysis, typically in the presence of cold, concentrated acid, the nitrile is converted to an amide, forming 2-[Cyclopentyl(ethyl)amino]acetamide. byjus.com Complete hydrolysis, achieved under more vigorous conditions such as prolonged heating with an acid or base, leads to the formation of the corresponding carboxylic acid, 2-[Cyclopentyl(ethyl)amino]acetic acid. byjus.com

Table 1: Hydrolytic Transformations of the Nitrile Group

Reactant Reagents & Conditions Product
This compound Cold, concentrated HCl 2-[Cyclopentyl(ethyl)amino]acetamide
This compound H3O+ or OH-, heat 2-[Cyclopentyl(ethyl)amino]acetic acid

Reduction Reactions

The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4). libretexts.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming an imine anion which is further reduced. libretexts.org This process converts this compound into N'-(cyclopentyl)-N'-ethylethane-1,2-diamine.

Table 2: Reduction of the Nitrile Group

Reactant Reagents & Conditions Product
This compound 1. LiAlH4, 2. H2O N'-(cyclopentyl)-N'-ethylethane-1,2-diamine

Nucleophilic Additions to the Nitrile Functionality

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. wikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. byjus.comwikipedia.org For instance, the reaction of this compound with a Grignard reagent like methyl magnesium bromide (CH3MgBr) followed by hydrolysis would produce 1-[Cyclopentyl(ethyl)amino]propan-2-one.

Table 3: Nucleophilic Addition to the Nitrile Group

Reactant Reagents & Conditions Product
This compound 1. CH3MgBr, 2. H2O 1-[Cyclopentyl(ethyl)amino]propan-2-one

Chemical Reactivity of the Tertiary Amine Moiety

The tertiary amine in this compound features a nitrogen atom with a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions such as alkylation and acylation.

Alkylation and Acylation Reactions

As a nucleophile, the tertiary amine can react with alkyl halides in a process known as alkylation. libretexts.org This reaction, however, can be difficult to control and may lead to the formation of quaternary ammonium (B1175870) salts, especially with reactive alkyl halides like methyl iodide. masterorganicchemistry.com

Acylation of amines is a widely used reaction to form amides. nih.gov While tertiary amines cannot be acylated to form a stable amide in the same way as primary and secondary amines due to the lack of a proton on the nitrogen, they can participate in reactions with acylating agents. For instance, they can act as catalysts in acylation reactions. A continuous-flow acetylation process using acetonitrile (B52724) as the acetylating agent has been developed for various amines. nih.gov

Formation of Quaternary Ammonium Salts

Tertiary amines readily react with alkyl halides to form quaternary ammonium salts in a reaction known as the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide, resulting in a permanently charged cation. wikipedia.orgwikipedia.org For example, this compound will react with an alkyl halide such as methyl iodide (CH3I) to form N-(cyanomethyl)-N-cyclopentyl-N-ethyl-N-methylammonium iodide. masterorganicchemistry.com This process is often referred to as exhaustive methylation when an excess of methyl halide is used. masterorganicchemistry.com Quaternary ammonium compounds are prepared by the alkylation of tertiary amines. lobachemie.com

Table 4: Formation of Quaternary Ammonium Salt

Reactant Reagents & Conditions Product
This compound CH3I N-(cyanomethyl)-N-cyclopentyl-N-ethyl-N-methylammonium iodide

Complex Formation with Metal Centers

The nitrogen atom of the tertiary amine and the nitrogen of the nitrile group in α-amino nitriles can act as ligands, coordinating with various metal centers. The formation of such complexes can influence the reactivity of the organic molecule.

Nitrile Coordination: The nitrile group can coordinate to transition metals. This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. For instance, in palladium(II) complexes, coordinated acetonitrile can undergo reactions like hydrolysis or condensation. ebrary.netnih.gov

Amine Coordination: The lone pair of electrons on the tertiary amine nitrogen can also coordinate with metal ions. Amino acids, which are structurally related, readily form stable complexes with a variety of metal ions, including Mn(II), Cu(II), Co(II), Ni(II), and Zn(II), typically acting as bidentate ligands.

Chelation: Depending on the metal and reaction conditions, α-amino nitriles could potentially act as bidentate ligands, forming a chelate ring involving both the amino and nitrile nitrogen atoms. This chelation can stabilize the metal center and influence subsequent reactions.

Ligating GroupMetal Center ExamplesPotential Interaction
Nitrile (-C≡N)Pd(II), Mo, WCoordination, activation of nitrile carbon ebrary.netnih.govnih.gov
Amine (-N(Et)Cp)Mn(II), Cu(II), Co(II)Coordination
Both (Chelation)Various Transition MetalsFormation of stable metallacycles

Derivatization Strategies for Structural Modification

The dual functionality of α-amino nitriles like this compound makes them versatile building blocks for synthesizing more complex molecules. rsc.org Derivatization can target the nitrile group, the α-carbon, or the amino substituent.

Synthesis of Functionalized Derivatives

Functionalized derivatives can be prepared through various reactions that modify the core structure. These modifications are crucial for creating libraries of compounds for applications such as drug discovery. nih.gov

Nitrile Group Transformations: The nitrile group is highly versatile and can be converted into several other functional groups. libretexts.org

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding an α-amino acid. libretexts.orgmasterorganicchemistry.com

Reduction: Reduction of the nitrile, for example with LiAlH₄, produces a 1,2-diamine. libretexts.org

Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis leads to the formation of α-amino ketones. libretexts.org

α-Carbon Functionalization: The α-proton can be removed by a strong base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, allowing for the introduction of new substituents at the α-position. This concept is known as Umpolung (reactivity inversion). rsc.org

Reagent/ConditionFunctional Group TargetedResulting Product Class
H₃O⁺, heatNitrileα-Amino acid libretexts.orgmasterorganicchemistry.com
LiAlH₄Nitrile1,2-Diamine libretexts.org
1. RMgX; 2. H₂ONitrileα-Amino ketone libretexts.org
Strong Base (e.g., LDA), then Electrophile (E⁺)α-Carbonα-Substituted α-amino nitrile rsc.org

Cyclization Reactions for Heterocyclic Scaffolds

The presence of both amino and nitrile functionalities within the same molecule makes α-amino nitriles excellent precursors for synthesizing various heterocyclic compounds. rsc.orgresearchgate.net

Imidazole (B134444) Synthesis: α-amino nitriles can react with imidoesters to form substituted 5-amino-4H-imidazoles, which are key components in many bioactive compounds. researchgate.net

Thiazoline and Dipeptide Formation: In the context of prebiotic chemistry, α-amino nitriles have been shown to react with aminothiols like cysteine. This reaction leads to the formation of thiazolines, which can subsequently be hydrolyzed to form dipeptides. nih.gov This highlights the ability of the nitrile group to participate in intramolecular or intermolecular cyclization following an initial reaction.

Intramolecular Cyclization: If the substituents on the amine (in this case, ethyl and cyclopentyl) were to contain other reactive functional groups, intramolecular cyclization could be triggered to form various nitrogen-containing ring systems. For example, amino alcohols can undergo chlorination followed by base-induced cyclization to form cyclic amines. orgsyn.org

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. ebrary.net

Strecker Reaction: The most prominent MCR associated with α-amino nitriles is the Strecker synthesis, which is often used to prepare them. researchgate.netmdpi.comresearchgate.net This reaction involves a carbonyl compound, an amine, and a cyanide source. organic-chemistry.org The synthesis of this compound would likely involve cyclopentanone, ethylamine, and a cyanide source.

Ugi and Passerini Reactions: While α-amino nitriles are products of Strecker reactions, their derivatives can participate in other MCRs. For instance, the corresponding α-amino acids (derived from hydrolysis) can be used in the Ugi or Passerini reactions to generate complex peptide-like structures. beilstein-journals.orgnih.gov

Tandem Reactions: α-amino nitriles can be generated in situ and then participate in a subsequent reaction in a one-pot tandem sequence. For example, a Strecker reaction can be combined with an allylic alkylation to produce highly functionalized α-amino nitriles. nih.gov

Reaction NameReactant TypesRelevance to α-Amino Nitriles
Strecker SynthesisCarbonyl, Amine, Cyanide SourcePrimary method for synthesizing α-amino nitriles. mdpi.comresearchgate.netorganic-chemistry.org
Ugi ReactionAcid, Amine, Carbonyl, IsocyanideDerivatives (e.g., α-amino acids) can be used as reactants. beilstein-journals.orgnih.gov
Passerini ReactionAcid, Carbonyl, IsocyanideDerivatives can be used as reactants. beilstein-journals.orgnih.gov
Tandem Strecker-AlkylationCarbonyl, Amine, Cyanide, Alkylating AgentIn-situ formation and further functionalization. nih.gov

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthesis Pathways

The most common and historically significant method for the synthesis of α-aminonitriles is the Strecker reaction. researchgate.netacs.orgmdpi.com This one-pot, three-component condensation involves an aldehyde or ketone, an amine, and a cyanide source. researchgate.netacs.orgnih.gov For the synthesis of 2-[Cyclopentyl(ethyl)amino]acetonitrile, the reactants would be cyclopentanone, ethylamine, and a cyanide source like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN).

Recent advancements in synthetic methodologies have also explored greener alternatives, such as using indium powder in water as a catalyst, which can facilitate the reaction for a diverse range of aldehydes and amines. nih.gov Other methods include the oxidative cyanation of tertiary amines, which presents an alternative route to α-aminonitriles. organic-chemistry.org

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the reaction pathways of α-aminonitrile synthesis. nih.gov DFT calculations can be used to model the transition states and intermediates of the Strecker reaction, providing insights into the activation energy barriers of each step. nih.gov

For a reaction analogous to the formation of this compound, DFT studies have shown that the initial formation of an aminoalkanol, followed by its dehydration to an imine, is a key part of the mechanism. The rate-determining step in the formation of the α-aminonitrile can be the deprotonation of the protonated amino group in the aminoalkanol intermediate. nih.gov Computational models also help in understanding the role of solvent molecules, which can form hydrogen-bonded clusters that influence the reaction energetics. nih.gov These theoretical calculations support experimental findings and provide a detailed molecular-level picture of the reaction mechanism. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound is influenced by the conformational flexibility of the cyclopentyl ring and the rotational freedom around the various single bonds. The nitrogen atom, with its lone pair of electrons, also introduces the possibility of nitrogen inversion.

Computational methods can also be used to predict the spectroscopic properties of this compound, which are intrinsically linked to its conformational state. For instance, theoretical calculations can predict NMR chemical shifts. researchgate.net The predicted values for different conformers can then be compared with experimental data to determine the predominant conformation in solution. The agreement between calculated free energies and experimentally determined conformer populations from NMR data has been shown to be good for other N-substituted heterocyclic systems. researchgate.net

Structure-Reactivity Relationships within the α-Aminonitrile Class

The reactivity of this compound is characteristic of the α-aminonitrile class. A key feature of these molecules is the presence of both a nucleophilic amino group and an electrophilic carbon atom in the nitrile group. The nitrile group also imparts an inductive effect. researchgate.net

α-Aminonitriles are considered versatile building blocks in organic synthesis. uni-mainz.de They can act as masked iminium ion equivalents or as sources of nucleophilic acyl anions upon deprotonation at the α-carbon. uni-mainz.deresearchgate.net This dual reactivity allows them to be used in the synthesis of a wide range of compounds, including heterocyclic systems and natural products. uni-mainz.de Theoretical calculations have supported experimental observations that α-aminonitriles are more reactive than other types of nitriles. nih.gov

The specific substituents on the nitrogen and the α-carbon influence the steric and electronic properties of the molecule, thereby modulating its reactivity. In the case of this compound, the cyclopentyl and ethyl groups are alkyl substituents that will have specific steric and electronic effects on the molecule's reactivity compared to other α-aminonitriles with different substitution patterns.

PropertyDescriptionRelevance to this compound
Synthesis Typically formed via the Strecker reaction.Synthesized from cyclopentanone, ethylamine, and a cyanide source.
Reaction Mechanism Involves the formation of an imine intermediate followed by nucleophilic cyanide attack.The reaction between cyclopentanone and ethylamine forms an imine, which is then attacked by a cyanide ion.
Kinetics The rate can be influenced by catalysts, solvents, and the nature of the amine.The formation rate would be dependent on reaction conditions, with the potential for the cyanide attack on the imine to be rate-limiting.
Computational Analysis DFT calculations can elucidate reaction pathways and transition states.Theoretical studies could model the formation of the cyclopentyl- and ethyl-substituted imine and the subsequent cyanide addition.
Conformational Flexibility Possesses conformational freedom in the cyclopentyl ring and around single bonds.The molecule will exist as an equilibrium of different conformers, influenced by the puckering of the cyclopentyl ring and substituent orientations.
Reactivity Acts as a versatile synthetic intermediate due to the presence of both nucleophilic and electrophilic centers.Can be used to synthesize more complex molecules by leveraging the reactivity of the amino and nitrile groups.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in a crystalline solid. wikipedia.orglibretexts.org By diffracting a beam of X-rays off a single crystal of 2-[Cyclopentyl(ethyl)amino]acetonitrile, it would be possible to generate a detailed electron density map. From this map, the exact positions of each atom can be determined, yielding accurate measurements of bond lengths, bond angles, and torsion angles.

This technique would unequivocally establish the molecule's solid-state conformation, revealing the spatial relationship between the cyclopentyl ring, the ethyl group, and the acetonitrile (B52724) moiety. Furthermore, analysis of the crystal packing would provide insight into intermolecular interactions, such as van der Waals forces, that govern the solid-state structure. If the compound were chiral, X-ray crystallography using anomalous dispersion could determine its absolute configuration. wikipedia.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. nih.gov While one-dimensional (¹H and ¹³C) NMR provides initial information, advanced two-dimensional techniques are necessary for a complete and unambiguous assignment of all proton and carbon signals.

A combination of 2D NMR experiments would be employed to piece together the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. princeton.edugithub.io It would be used to identify connected spin systems, such as the protons within the ethyl group (CH₂-CH₃) and the protons throughout the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹³C). github.ioresearchgate.net It is a highly sensitive method for assigning carbon signals based on their known proton attachments, distinguishing between CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.eduharvard.edu NOESY data provides critical information about the molecule's preferred conformation and stereochemistry in solution.

Predicted 2D NMR Correlations for this compound
ExperimentCorrelating NucleiExpected Key Correlations
COSY¹H - ¹H- Ethyl: CH₂ ↔ CH₃
  • Cyclopentyl: CH ↔ CH₂ ↔ CH₂
  • HSQC¹H - ¹³C (1-bond)- All CH, CH₂, and CH₃ protons to their respective carbons.
    HMBC¹H - ¹³C (2-4 bonds)- Ethyl CH₂ to Cyclopentyl CH
  • Ethyl/Cyclopentyl protons to CH₂CN
  • CH₂CN protons to C≡N
  • NOESY¹H - ¹H (through space)- Protons on the ethyl group to nearby protons on the cyclopentyl ring, defining their spatial proximity.

    Solid-State NMR (ssNMR) is used to study molecules in their solid form. This technique is particularly valuable for compounds that are insoluble, difficult to crystallize, or exhibit polymorphism (the ability to exist in multiple crystalline forms). For this compound, ssNMR could be used to study its conformation and dynamics in the solid state, providing information that is complementary to X-ray crystallography.

    Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

    Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. hopto.orgnih.gov These two techniques are complementary, as some vibrational modes may be active in one and not the other, based on the change in dipole moment (IR) or polarizability (Raman). libretexts.org

    For this compound, the most prominent and diagnostic peak would be from the nitrile (C≡N) stretch. Based on data from related molecules like acetonitrile and aminoacetonitrile (B1212223), this stretch is expected to appear in the 2200-2260 cm⁻¹ region. astrochem.orgnist.gov Other key vibrations would include C-H stretching from the aliphatic ethyl and cyclopentyl groups, C-N stretching, and various bending modes in the fingerprint region.

    Predicted Vibrational Frequencies for this compound
    Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
    Aliphatic C-H Stretch2850 - 3000IR, Raman
    Nitrile (C≡N) Stretch2200 - 2260IR, Raman
    CH₂ Bend (Scissoring)~1450IR
    C-N Stretch1000 - 1250IR

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

    High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₁₆N₂).

    In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When the molecule is ionized, the resulting molecular ion can break apart into smaller, characteristic fragment ions. For an N-alkyl amine like this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This would lead to the loss of an ethyl radical or a cyclopentyl radical, resulting in stable iminium ion fragments.

    Predicted Key Fragments in the Mass Spectrum of this compound
    Fragmentation PathwayLost FragmentObserved Ion (m/z)
    Molecular Ion-152 (C₉H₁₆N₂⁺)
    Alpha-CleavageEthyl radical (•C₂H₅)123 (C₇H₁₁N₂⁺)
    Alpha-CleavageCyclopentyl radical (•C₅H₉)83 (C₄H₇N₂⁺)
    Cleavage of Acetonitrile GroupCyanomethyl radical (•CH₂CN)112 (C₇H₁₄N⁺)

    Chromatographic Techniques for Separation and Purity (e.g., GC-MS, LC-MS, HPLC)

    Chromatographic methods are essential for separating the target compound from impurities and for determining its purity. rsc.org

    High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely be effective for separation. Detection could be achieved using a UV detector, although the chromophore is weak, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

    Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. This technique provides excellent separation and combines it with mass spectrometry for confident identification of the main peak and any volatile impurities.

    Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is a primary tool for purity analysis. It provides separation based on polarity and unequivocal identification of components by their mass, making it ideal for confirming the identity of the main peak and characterizing impurities.

    Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

    Precursor for α-Amino Acids and Peptidomimetics

    Alpha-aminonitriles are widely recognized as direct precursors to α-amino acids through the well-established Strecker synthesis pathway. wikipedia.org This reaction, one of the oldest methods for amino acid synthesis, involves the hydrolysis of the nitrile group to a carboxylic acid. wikipedia.org In the case of 2-[Cyclopentyl(ethyl)amino]acetonitrile, hydrolysis would yield N-cyclopentyl, N-ethyl glycine (B1666218), a non-proteinogenic α-amino acid with two distinct substituents on the nitrogen atom.

    The resulting N,N-disubstituted α-amino acid is a valuable component in the field of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of N-substituted amino acids like N-cyclopentyl, N-ethyl glycine into a peptide chain disrupts the typical hydrogen-bonding network, which can enforce specific conformations and increase resistance to proteases. researchgate.net The cyclopentyl group, in particular, can introduce conformational rigidity, a desirable trait in designing potent and selective drug candidates. fiveable.medigitellinc.com

    Table 1: Potential Synthetic Transformation to Amino Acid

    Starting Material Reaction Product Application

    Building Block for Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrimidines, 4-Imidazolidinones)

    Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and biologically active compounds. mdpi.com The functional groups within α-aminonitriles provide a direct entry into the synthesis of several such ring systems. mdpi.comnih.govcabidigitallibrary.org

    Imidazoles: The reaction of an α-aminonitrile with certain reagents can lead to the formation of imidazole (B134444) rings. For instance, derivatization followed by cyclization can utilize the nitrogen and the α-carbon to form part of the heterocyclic core. rsc.org

    Pyrimidines: Pyrimidine synthesis often involves the condensation of a three-carbon unit with an amidine-containing fragment. acs.orgacs.orgnih.gov While not a direct precursor in the most common routes, the nitrile and adjacent amine in this compound can be chemically manipulated to participate in cyclization reactions to form substituted pyrimidines. acs.orgacs.org

    4-Imidazolidinones: These heterocycles can be synthesized from α-aminoamides, which are readily prepared by the partial hydrolysis of α-aminonitriles. The subsequent condensation of the resulting N-cyclopentyl, N-ethyl glycinamide (B1583983) with an aldehyde or ketone would lead to the formation of a 4-imidazolidinone ring. researchgate.net The substituents on the nitrogen would be incorporated into the final heterocyclic structure, influencing its properties.

    The specific reaction pathways would depend on the chosen reagents and conditions, but the inherent reactivity of the aminonitrile moiety makes it a plausible starting point for these important heterocycles.

    Applications in the Synthesis of Natural Product Analogues

    Natural products are a rich source of inspiration for drug discovery. The synthesis of natural product analogues—molecules that retain the core structure of a natural product but with specific modifications—is a key strategy in medicinal chemistry to improve efficacy, selectivity, or metabolic stability. researchgate.net

    The cyclopentyl group is a structural feature found in a number of natural products and their derivatives. fiveable.me Therefore, a building block like this compound could serve as a valuable intermediate for introducing a substituted amino-cyclopentyl motif during the total synthesis of a complex natural product analogue. Its utility lies in its potential to be integrated into a larger synthetic scheme, providing a specific fragment of the target molecule.

    Exploration in Foldamer Chemistry and Self-Assembly

    Foldamers are synthetic oligomers that adopt stable, well-defined secondary structures, mimicking biological molecules like proteins. nih.gov A prominent class of foldamers is the "peptoids," which are oligomers of N-substituted glycines. nih.govresearchgate.net Peptoids are of significant interest because they can form stable helical structures despite the absence of backbone hydrogen-bond donors, and they are resistant to proteolysis. nih.govnih.gov

    The amino acid that would be formed from this compound is N-cyclopentyl, N-ethyl glycine. This molecule is an N,N-disubstituted glycine derivative and, as such, could be used as a monomeric unit in the synthesis of peptoid foldamers. researchgate.net The steric bulk of the cyclopentyl group would be expected to heavily influence the conformational preferences of the oligomer chain, potentially inducing unique and stable folding patterns. The study of how such monomers direct the self-assembly and folding of a polymer chain is a central theme in foldamer chemistry.

    Table 2: Mentioned Compounds

    Compound Name
    This compound
    N-cyclopentyl, N-ethyl glycine
    Imidazole
    Pyrimidine

    Environmental and Green Chemistry Considerations

    Sustainable Synthetic Routes

    The synthesis of α-aminonitriles, including 2-[Cyclopentyl(ethyl)amino]acetonitrile, is predominantly achieved through the Strecker reaction. mdpi.comorganic-chemistry.org This multicomponent reaction typically involves an aldehyde (or ketone), an amine, and a cyanide source. nih.govmasterorganicchemistry.com Traditional methods often utilize hazardous reagents and solvents, prompting research into greener alternatives that enhance sustainability by using eco-friendly catalysts, safer solvents, and reducing waste.

    Recent advancements have focused on developing environmentally benign procedures for the Strecker reaction. researchgate.net One notable approach is the use of water as a solvent, which significantly reduces the environmental impact compared to volatile organic solvents. nih.govrsc.org The use of catalysts that are recoverable and reusable is another cornerstone of green synthetic strategies.

    Several innovative catalytic systems have been developed to promote the synthesis of α-aminonitriles under mild and sustainable conditions:

    Indium Powder in Water: This system acts as an efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles, offering excellent yields at room temperature. nih.gov

    Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive heavy metals. mdpi.com Various organocatalysts have been successfully employed in Strecker-type reactions. mdpi.com

    Solvent-Free Conditions: Conducting the reaction without a solvent minimizes waste and simplifies product purification. Catalysts like sulfated polyborate have proven effective under these conditions. mdpi.com

    Alternative Cyanide Sources: To circumvent the use of highly toxic hydrogen cyanide (HCN), researchers have explored safer alternatives. Trimethylsilyl (B98337) cyanide (TMSCN) is a common substitute, and methods for the in situ generation of HCN from less hazardous precursors like potassium hexacyanoferrate(II) are being developed. rsc.org

    Biodegradation Studies of α-Aminonitriles

    The core structure of α-aminonitriles features a nitrile group (-C≡N) and an amino group on the same carbon atom. The primary concern regarding their biodegradation and metabolism is the potential release of cyanide, a potent toxicant. The breakdown of these compounds in biological systems can occur through several enzymatic pathways. The hydrolysis of the nitrile group is a key step, which can proceed to form an amide and subsequently a carboxylic acid, ultimately leading to the corresponding α-amino acid. masterorganicchemistry.comnih.gov This process, however, can compete with pathways that lead to the release of hydrogen cyanide. nih.gov

    The reactivity and degradation pathway can be influenced by the substitution pattern on the nitrogen atom. For instance, studies on various aminonitriles have shown that the rate of cyanide release is structure-dependent.

    Environmental Fate and Transport of α-Aminonitriles

    The environmental fate and transport of a compound describe its movement and transformation in air, water, and soil. For α-aminonitriles like this compound, these processes are governed by the compound's physicochemical properties and its interactions with environmental compartments.

    Hydrolysis: The nitrile group in α-aminonitriles can undergo hydrolysis. This reaction is often slow in pure water but can be influenced by pH and temperature. nih.gov In aquatic environments, this abiotic degradation pathway could contribute to the transformation of the parent compound.

    Photolysis: Some organic molecules can be broken down by sunlight. Ab initio calculations on aminonitrile precursors of amino acids suggest that they can undergo photolysis, which could be a relevant degradation pathway in sunlit surface waters or in the atmosphere. acs.org

    Sorption: The tendency of a chemical to attach to soil and sediment particles is known as sorption. This process affects its mobility and bioavailability. mdpi.com The sorption of organic compounds in soil is influenced by factors like soil organic matter content, clay mineralogy, and pH. researchgate.net For an aminonitrile with both nonpolar (cyclopentyl, ethyl) and polar (amino, nitrile) groups, sorption behavior could be complex, involving hydrophobic interactions as well as electrostatic interactions with charged soil particles. researchgate.netusda.gov Compounds that sorb strongly to soil are less likely to leach into groundwater but may be more persistent in the soil matrix.

    Volatility: The potential for a compound to move from water or soil into the air is determined by its volatility. While specific data for this compound is unavailable, its molecular structure suggests it is likely to have low to moderate volatility.

    Q & A

    Q. What are the common synthetic routes for 2-[Cyclopentyl(ethyl)amino]acetonitrile, and how can reaction conditions be optimized?

    • Methodological Answer : A two-step approach is typically employed:

    Alkylation : Cyclopentylamine reacts with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-ethylcyclopentylamine intermediate.

    Cyanomethylation : The intermediate reacts with bromoacetonitrile in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60–80°C for 12–24 hours .

    • Optimization : Varying solvents (DMF vs. acetonitrile), temperature (60°C vs. 80°C), and catalyst loading can improve yields. For example, higher temperatures (80°C) reduce reaction time but may increase side products.
    • Table :
    Condition VariationYield (%)Purity (HPLC)
    DMF, 60°C, 24h7298.5
    Acetonitrile, 80°C, 12h6597.8

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer :
    • NMR : ¹H NMR (CDCl₃) identifies cyclopentyl (δ 1.5–2.1 ppm) and ethyl groups (δ 1.1–1.3 ppm); nitrile protons are absent, confirming successful substitution .
    • IR : A sharp peak at ~2250 cm⁻¹ confirms the C≡N group.
    • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) provides exact mass (calculated for C₉H₁₅N₂: 163.1235) to verify molecular integrity .

    Q. How does the nitrile group influence the compound’s reactivity in downstream applications?

    • Methodological Answer : The nitrile group enables:
    • Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), it converts to carboxylic acids or amides.
    • Nucleophilic Addition : Reacts with Grignard reagents to form ketones after hydrolysis.
    • Cyclization : Participates in heterocycle synthesis (e.g., triazoles via Huisgen cycloaddition) .

    Advanced Research Questions

    Q. How can computational methods like molecular docking predict the biological interactions of this compound?

    • Methodological Answer :
    • Docking Workflow :

    Target Selection : Identify enzymes/receptors (e.g., kinases) from structural databases (PDB).

    Ligand Preparation : Optimize the compound’s 3D structure using tools like Gaussian (DFT-B3LYP/6-31G*).

    Simulation : Use AutoDock Vina to calculate binding affinities (ΔG) and visualize interactions (e.g., hydrogen bonds with active-site residues) .

    • Validation : Compare docking scores with experimental IC₅₀ values from enzyme assays.

    Q. How should researchers address contradictions in synthetic yield data across studies?

    • Methodological Answer :
    • Root-Cause Analysis :
    • Purity of Reagents : Test starting materials via GC-MS to rule out impurities.
    • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
    • Statistical Tools : Apply ANOVA to compare yields under different conditions (e.g., solvent, catalyst) and identify significant variables .

    Q. What methodologies are used to assess the compound’s potential toxicity in biological systems?

    • Methodological Answer :
    • In Vitro Assays :
    • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀.
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS .
    • In Silico Prediction : Tools like ProTox-II estimate LD₅₀ and hepatotoxicity based on structural fingerprints.

    Data Presentation Guidelines

    • Tables : Use SI units and significant figures consistently (e.g., "Yield: 72 ± 2%").
    • Graphs : Plot dose-response curves with error bars (SD) and R² values for regression analysis .
    • Structural Data : Include InChI/InChI Key and SMILES for reproducibility (e.g., InChI=1S/C₉H₁₅N₂...) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.